BenchChemオンラインストアへようこそ!

1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)-

Nitrosamine Carcinogenicity Bladder Cancer Structure-Activity Relationship

1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- (CAS 62018-89-7), systematically named N-(2-hydroxyethyl)-N-(4-hydroxybutyl)nitrosamine and abbreviated HEHBN, is a dual-hydroxylated N-nitrosamine with the molecular formula C6H14N2O3 and a molecular weight of 162.19 g/mol. It belongs to a class of compounds structurally related to the potent bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN).

Molecular Formula C6H14N2O3
Molecular Weight 162.19 g/mol
CAS No. 62018-89-7
Cat. No. B15346264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)-
CAS62018-89-7
Molecular FormulaC6H14N2O3
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC(CCO)CN(CCO)N=O
InChIInChI=1S/C6H14N2O3/c9-5-2-1-3-8(7-11)4-6-10/h9-10H,1-6H2
InChIKeyLJFPDQJQHXFUNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- (CAS 62018-89-7): Structural Identity and Core Properties for Nitrosamine Research


1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- (CAS 62018-89-7), systematically named N-(2-hydroxyethyl)-N-(4-hydroxybutyl)nitrosamine and abbreviated HEHBN, is a dual-hydroxylated N-nitrosamine with the molecular formula C6H14N2O3 and a molecular weight of 162.19 g/mol . It belongs to a class of compounds structurally related to the potent bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). Unlike BBN and its potent analogs, HEHBN is characterized by the simultaneous presence of a 2-hydroxyethyl group and a 4-hydroxybutyl chain on the nitrosamino nitrogen, a structural feature that fundamentally alters its in vivo metabolic activation and organotropic carcinogenicity, making it a critical tool for dissecting structure–activity relationships in nitrosamine carcinogenesis [1].

Why N-Nitrosamine Analogs Cannot Substitute for 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- in Carcinogenicity Studies


The carcinogenic potency and organ specificity of N-nitrosamines are exquisitely sensitive to the structure of the N-alkyl substituents. BBN (N-butyl-N-(4-hydroxybutyl)nitrosamine) selectively induces urinary bladder tumors in over 80% of treated rats through metabolic oxidation of the 4-hydroxybutyl chain to a 3-carboxypropyl metabolite [1]. Similarly, N-ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN) retains potent bladder carcinogenicity. In contrast, HEHBN, which incorporates a 2-hydroxyethyl group in place of a simple alkyl chain, is metabolized to the same 3-carboxypropyl derivative yet induces neither bladder tumors nor any tumors in other organs [2]. This demonstrates that the 2-hydroxyethyl moiety does not merely modulate potency—it completely abrogates the carcinogenic response associated with the 4-hydroxybutyl pharmacophore. Consequently, substituting any other analog for HEHBN in experiments designed to probe the structural basis of nitrosamine-induced carcinogenesis would introduce confounding tumorigenic activity or alter the metabolic pathway being studied.

Quantitative Differentiation of 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- Against Structurally Related Nitrosamines


Complete Absence of Bladder Carcinogenicity vs. BBN and EHBN in Rat Model

In a direct head-to-head carcinogenicity study in male ACI/N rats, HEHBN was administered in drinking water under conditions identical to those used for the potent bladder carcinogens BBN and EHBN. HEHBN induced neither bladder tumors nor any tumors in other organs (0% incidence across all tissue sites), whereas BBN produced a selectively high incidence of urinary bladder tumors, with cancer developing in 84.7% of animals within 20 weeks [1][2]. This stark difference establishes HEHBN as a non-carcinogenic structural analog of BBN, uniquely suited as a negative control in nitrosamine carcinogenesis research.

Nitrosamine Carcinogenicity Bladder Cancer Structure-Activity Relationship In Vivo Tumorigenicity

Divergent Organotropism vs. Butyl(2-hydroxyethyl)nitrosamine: Hepatic and Esophageal Tumor Induction

The structural analog butyl(2-hydroxyethyl)nitrosamine (CAS 51938-14-8), which lacks the 4-hydroxyl group on the butyl chain, induced hepatoma as well as papilloma in the esophagus when administered to male ACI/N rats under a comparable drinking-water protocol [1]. In contrast, HEHBN, which carries the 4-hydroxybutyl group, produced no tumors in the liver, esophagus, or any other organ [2]. This cross-study comparison reveals that the presence of the 4-hydroxybutyl chain in HEHBN redirects metabolism away from the bioactivation pathways that produce hepatic and esophageal carcinogens, resulting in a fundamentally different toxicological profile.

Organ-Specific Carcinogenesis Hepatoma Induction Esophageal Papilloma Comparative Toxicology

Metabolic Fate: 3-Carboxypropyl Metabolite Formation Without Carcinogenic Activation

In a controlled metabolic fate study, the principal urinary metabolite of HEHBN was unequivocally identified as the 3-carboxypropyl derivative, N-(2-hydroxyethyl)-N-(3-carboxypropyl)nitrosamine, indicating preferential ω-oxidation of the 4-hydroxybutyl chain [1]. This is the same terminal metabolite produced by the bladder carcinogen BBN, which is excreted as N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). The critical distinction is that HEHBN's metabolite retains a 2-hydroxyethyl group, whereas BBN's metabolite retains an n-butyl group, a difference that determines whether the metabolic intermediate alkylates urothelial DNA or is safely excreted. The quantitative excretion ratio of the 3-carboxypropyl metabolite relative to administered dose was not reported in the accessible abstract, but its identification as the principal urinary product confirms the metabolic pathway is conserved.

Nitrosamine Metabolism Urinary Metabolite Profiling Bioactivation Pathway 3-Carboxypropyl Excretion

Structural Basis for Differential Carcinogenicity: The 2-Hydroxyethyl Group as a Detoxifying Motif

The SAR series encompassing HEHBN, HPHBN (N-(3-hydroxypropyl)-N-(4-hydroxybutyl)nitrosamine), and BHBN (N,N-bis(4-hydroxybutyl)nitrosamine) demonstrates a class-level principle: any N-nitrosamine bearing a 4-hydroxybutyl chain but with an omega-hydroxyalkyl group (2-hydroxyethyl, 3-hydroxypropyl, or 4-hydroxybutyl) on the other nitrogen substituent is non-carcinogenic in the rat bladder and other organs under standard bioassay conditions [1]. In contrast, N-nitrosamines with a 4-hydroxybutyl chain paired with a simple alkyl group (methyl, ethyl, n-butyl, n-propyl) are potent and selective bladder carcinogens [2]. The presence of the terminal hydroxyl group on the non-4-hydroxybutyl substituent appears to divert metabolic activation away from the alpha-hydroxylation pathway that generates the ultimate electrophilic species responsible for DNA alkylation, thereby functioning as an intrinsic detoxifying structural motif.

Structure-Activity Relationship Nitrosamine Detoxification Alpha-Hydroxylation Carcinogen Design

Physicochemical Properties Supporting Analytical Reference Standard Utility

HEHBN possesses well-defined physicochemical properties that facilitate its use as an analytical reference standard. Its computed density is 1.18 g/cm³, boiling point is 376.4 °C at 760 mmHg, vapor pressure is 0.0±1.9 mmHg at 25 °C, and refractive index is 1.494 . Compared to BBN (MW 188.27 g/mol; density ~1.06 g/cm³; boiling point ~361.9 °C at 760 mmHg), HEHBN exhibits a higher density and slightly higher boiling point, resulting in distinct chromatographic retention behavior. This physicochemical differentiation is critical for method developers who require a non-carcinogenic nitrosamine with a retention time sufficiently different from BBN and EHBN to serve as a system suitability marker or internal standard without co-elution.

Reference Standard Chromatographic Retention Method Validation Nitrosamine Impurity Analysis

High-Value Application Scenarios for 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- in Specialized Research and Analytical Workflows


Negative Control in In Vivo Nitrosamine Carcinogenicity Bioassays

HEHBN is the definitive negative control for rodent carcinogenicity studies investigating the mechanism of BBN-induced bladder cancer. Its complete lack of tumorigenicity, confirmed in male ACI/N rats under the same oral dosing protocol used for BBN and EHBN, allows researchers to attribute observed bladder tumor formation specifically to the metabolic activation of the N-alkyl chain rather than to the 4-hydroxybutyl moiety itself [1]. Dosing HEHBN alongside BBN-treated groups provides an unambiguous baseline for histopathological scoring of urothelial hyperplasia, papilloma, and carcinoma.

Metabolic Pathway Dissection of 4-Hydroxybutyl Nitrosamines

For laboratories studying the enzymatic oxidation of nitrosamines, HEHBN serves as a metabolic probe that isolates the ω-oxidation pathway of the 4-hydroxybutyl chain without the confounding variable of concurrent DNA alkylation and tumorigenesis. The principal urinary metabolite, N-(2-hydroxyethyl)-N-(3-carboxypropyl)nitrosamine, is structurally analogous to BCPN (the major metabolite of BBN) but is produced by a non-carcinogenic parent compound, enabling safe large-scale metabolic profiling experiments in rodents [1]. This is particularly valuable for pharmacokinetic studies requiring repeated sampling over extended time courses.

Non-Carcinogenic Reference Standard for Nitrosamine Impurity Method Development

In pharmaceutical impurity analysis under ICH M7 and the EMA nitrosamine guideline, method developers require reference standards for retention-time marking and system suitability testing. HEHBN, with its well-characterized chromatographic properties (density 1.18 g/cm³, boiling point 376.4 °C, MW 162.19 g/mol) and established non-carcinogenicity, offers a safer alternative to carcinogenic nitrosamine standards such as BBN, EHBN, or NDMA for routine analytical workflows . Its dual hydroxyl functionality provides distinct polarity and hydrogen-bonding characteristics that differentiate it from mono-hydroxylated or non-hydroxylated nitrosamines in reversed-phase and HILIC separations.

Structure–Activity Relationship (SAR) Training Sets for Computational Toxicology Models

HEHBN is a critical data point in SAR and QSAR models predicting nitrosamine carcinogenicity. Its classification as non-carcinogenic despite possessing the 4-hydroxybutyl group—the hallmark of bladder carcinogens—provides a discriminating test case that challenges models to correctly identify the detoxifying effect of the omega-hydroxyalkyl substituent [1]. Including HEHBN in training datasets improves model specificity for pharmaceutical nitrosamine impurity risk assessment, reducing false-positive classifications that trigger unnecessary regulatory actions on drug products.

Quote Request

Request a Quote for 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.